N-cyclobutyl-3-ethynylbenzamide
Description
N-cyclobutyl-3-ethynylbenzamide is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen and an ethynyl (acetylene) substituent at the 3-position of the benzene ring. The compound’s molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol.
Properties
IUPAC Name |
N-cyclobutyl-3-ethynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-5-3-6-11(9-10)13(15)14-12-7-4-8-12/h1,3,5-6,9,12H,4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLRJNHYCPQWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-ethynylbenzamide typically involves the coupling of a cyclobutylamine with 3-ethynylbenzoic acid or its derivatives. One common method is the use of a condensation reaction where cyclobutylamine reacts with 3-ethynylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-3-ethynylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.
Reduction: Formation of N-cyclobutyl-3-ethynylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclobutyl-3-ethynylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-ethynylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclobutyl group may enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclobutyl-3-ethynylbenzamide with three analogs, focusing on molecular properties, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Ring Substituent Effects Cyclobutyl vs. Cyclopropane’s smaller size in the analog from may favor membrane permeability in drug candidates. Ethynyl vs. Oxadiazole: The ethynyl group in this compound enables conjugation reactions (e.g., Huisgen cycloaddition), whereas the oxadiazole moiety in the cyclopropyl analog is a heterocyclic pharmacophore often associated with hydrogen bonding in enzyme inhibition.
Molecular Weight and Complexity
- This compound (199.25 g/mol) is significantly smaller than the oxadiazole-containing analog (286.33 g/mol) , suggesting divergent applications. Lower molecular weight may favor central nervous system penetration, while higher complexity in the latter aligns with targeted protein interactions.
Safety and Handling The cyclopropyl-oxadiazole analog is classified as an irritant (HazardClass IRRITANT) , whereas safety data for this compound remains uncharacterized.
Functional Group Versatility 2-Aminobenzamides lack the ethynyl or heterocyclic substituents but are widely used in glycosylation studies due to their amine group’s nucleophilic properties. This contrasts with the ethynyl group’s role in bioorthogonal chemistry.
Research Findings and Limitations
- This compound: No direct studies were identified in the provided evidence. Its hypothesized applications derive from structural parallels to kinase inhibitors (e.g., ethynyl groups in covalent inhibitors).
- Oxadiazole Analog : Documented as a pharmaceutical intermediate, emphasizing heterocycles’ role in drug discovery. Its ethylamino-methyl side chain may enhance solubility compared to the ethynyl group’s hydrophobicity.
- 2-Aminobenzamides : Extensively utilized in glycobiology for probing enzymatic mechanisms, highlighting how minor structural changes (amine vs. ethynyl) redirect utility from biological research to synthetic chemistry.
Critical Data Gaps
- Experimental data on this compound’s binding affinities, stability, or toxicity are absent. Comparisons rely on extrapolation from analogs.
- The cyclobutyl group’s impact on pharmacokinetics remains speculative without in vitro/in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
